molecular formula C5H6F2N2O B177748 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol CAS No. 129922-58-3

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Cat. No. B177748
CAS RN: 129922-58-3
M. Wt: 148.11 g/mol
InChI Key: VEIPKLIIXBPVCG-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C6H6F2N2O2 . It is related to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid .


Chemical Reactions Analysis

Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions has been reported . Fluorine atoms can also be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H) or monofluoromethyl (CH2F) group .

Scientific Research Applications

Synthesis and Biological Activity

  • Chemoselective Methylation : 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, a category that includes 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol, have been used in chemoselective N-methylation, leading to the synthesis of polyfluorinated antipyrine analogs with significant analgesic activity (Nemytova et al., 2018).
  • Antifungal Activity : Novel amides derived from this compound exhibited moderate to excellent antifungal activity against various phytopathogenic fungi, with some compounds showing higher activity than standard treatments (Du et al., 2015).

Green Chemistry and Environmental Applications

  • Biodegradable Catalysts : Cellulose sulfuric acid, an environmentally friendly biopolymer, has been used as a catalyst for the synthesis of derivatives of 1H-pyrazol-5-ols, demonstrating a commitment to eco-friendly and sustainable chemistry practices (Mosaddegh et al., 2010).
  • Corrosion Inhibition in Petroleum Industry : Pyrazol derivatives, including those related to this compound, have been explored for their potential in corrosion inhibition of N80 steel in the petroleum industry, indicating their importance in industrial applications (Singh et al., 2020).

Synthesis and Chemical Properties

  • Versatile Synthesis Methods : Efficient synthesis methods for related compounds, such as the electrochemically induced catalytic tandem Knoevenagel-Michael reaction, demonstrate the versatility and adaptability of these compounds in chemical synthesis (Elinson et al., 2008).
  • Structural Investigation and Tautomerism : Studies on the tautomerism of related pyrazolones highlight the intriguing chemical properties of this class of compounds, which includes this compound (Arbačiauskienė et al., 2018).

Safety and Hazards

Safety data sheets for related compounds suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Mechanism of Action

properties

IUPAC Name

5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIPKLIIXBPVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562192
Record name 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129922-58-3
Record name 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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